molecular formula C9H9BrO2 B8532682 6-Bromo-4-ethyl-benzo[1,3]dioxole

6-Bromo-4-ethyl-benzo[1,3]dioxole

Cat. No.: B8532682
M. Wt: 229.07 g/mol
InChI Key: XFNBIDRNBNMTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-4-ethyl-benzo[1,3]dioxole is a halogenated derivative of the benzo[1,3]dioxole scaffold, a bicyclic structure featuring a fused benzene ring and a 1,3-dioxole moiety. The compound is characterized by a bromine atom at position 6 and an ethyl group at position 4.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

6-bromo-4-ethyl-1,3-benzodioxole

InChI

InChI=1S/C9H9BrO2/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-4H,2,5H2,1H3

InChI Key

XFNBIDRNBNMTNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC(=C1)Br)OCO2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzo[1,3]dioxole core is a versatile pharmacophore found in commercial fragrances (e.g., piperonal) and pharmaceuticals (e.g., etoposide) . Below is a comparative analysis of key analogues:

Compound Substituents Molecular Weight Key Properties/Activities
6-Bromo-4-ethyl-benzo[1,3]dioxole Br (C6), -CH₂CH₃ (C4) Not reported Hypothesized enhanced lipophilicity vs. polar derivatives
Methyl 6-bromo-benzo[d][1,3]dioxole-4-carboxylate Br (C6), -COOCH₃ (C4) 259.05 Higher polarity due to ester group; used in synthetic intermediates
Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate Br (C8), -COOCH₃ (C5) Not reported Reduced activity due to dioxine ring vs. dioxole
Spiro compounds 3e/3f (e.g., benzo[1,3]dioxole-substituted) Variable spiro substituents Not reported Excellent antimicrobial activity (MIC: 3.12–6.25 µg/mL)
Piperonal -OCH₂O- (methylenedioxy) 150.13 Fragrance agent; lacks halogen or alkyl groups
Key Observations:
  • Substituent Position : Bromine at position 6 (as in the target compound and Methyl 6-bromo-benzo[d][1,3]dioxole-4-carboxylate) may enhance electrophilic reactivity compared to bromine at position 8 in dihydrodioxine derivatives .
  • Ring Modifications : Derivatives with a benzo[1,4]dioxine ring (e.g., Methyl 8-bromo-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate) exhibit lower bioactivity, possibly due to reduced ring strain or altered electronic properties .

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